molecular formula C13H18BrNO2 B8501193 4-(5-Bromo-2-methoxy-phenoxy)-1-methyl-piperidine

4-(5-Bromo-2-methoxy-phenoxy)-1-methyl-piperidine

Cat. No. B8501193
M. Wt: 300.19 g/mol
InChI Key: SKBNSDXYGUJJGS-UHFFFAOYSA-N
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Patent
US08927546B2

Procedure details

Into a 40 mL screw-cap vial were added triphenylphosphine (1.55 g, 5.91 mmol) and toluene. The solution was stirred a 0° C. for 5 min then a diisopropylazodicarboxylate (1.18 mL, 5.99 mmol) was added drop-wise over 2 min. The solution was allowed to warm to room temperature over 1 h, then a solution of 5-bromo-2-methoxy-phenol (1.01 g, 4.98 mmol) and 1-methyl-piperidin-4-ol (701 mg, 6.08 mmol) in 4 mL of toluene was added. The reaction mixture was stirred at room temperature for 3 h. The reaction mixture was adsorbed onto silica gel and purified by silica gel flash chromatography with a 0-20% MeOH/CH2Cl2 gradient to afford titled compound as a light yellow oil that solidified upon standing (906 mg, 61%). 1H NMR (MeOH-d4) 7.10 (d. J=8.8, 1H), 7.08 (dd. J=8.8, 2.4, 1H), 6.89 (d, J=8.8, 1H), 4.34 (m, 1H), 3.80 (s, 3H), 2.73 (m, 2H), 2.34 (m, 2H), 2.29 (s, 3H), 1.95 (m, 2H), 1.81 (m, 2H). LC/MS (Method B) 1.85 min, [M+1]+ 300/302.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step Two
Quantity
1.01 g
Type
reactant
Reaction Step Three
Quantity
701 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C.[Br:34][C:35]1[CH:36]=[CH:37][C:38]([O:42][CH3:43])=[C:39]([OH:41])[CH:40]=1.[CH3:44][N:45]1[CH2:50][CH2:49][CH:48](O)[CH2:47][CH2:46]1>C1(C)C=CC=CC=1>[Br:34][C:35]1[CH:36]=[CH:37][C:38]([O:42][CH3:43])=[C:39]([CH:40]=1)[O:41][CH:48]1[CH2:49][CH2:50][N:45]([CH3:44])[CH2:46][CH2:47]1

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.18 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Step Three
Name
Quantity
1.01 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)O)OC
Name
Quantity
701 mg
Type
reactant
Smiles
CN1CCC(CC1)O
Name
Quantity
4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred a 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 40 mL screw-cap vial
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chromatography with a 0-20% MeOH/CH2Cl2 gradient

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=CC(=C(OC2CCN(CC2)C)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.